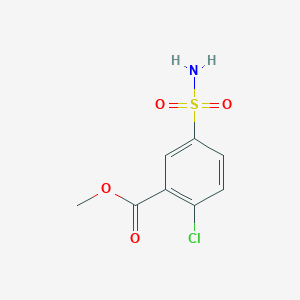

Methyl 2-chloro-5-sulfamoylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61508-36-9 |

|---|---|

Molecular Formula |

C8H8ClNO4S |

Molecular Weight |

249.67 g/mol |

IUPAC Name |

methyl 2-chloro-5-sulfamoylbenzoate |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |

InChI Key |

UJGXIASTRIMVRT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-sulfamoylbenzoate (CAS No. 61508-36-9) is an organic compound of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of more complex pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of key properties, and a logical workflow for such characterization.

Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide also presents data for the structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, for comparative purposes. It is crucial to note that the substitution of a chloro group with a methoxy group significantly alters the electronic and steric properties of the molecule, thereby affecting its physicochemical characteristics.

Physicochemical Data

The quantitative physicochemical data for this compound is sparse. The following table summarizes the available information and provides a comparison with its methoxy analog.

| Property | This compound | Methyl 2-methoxy-5-sulfamoylbenzoate |

| CAS Number | 61508-36-9 | 33045-52-2 |

| Molecular Formula | C₈H₈ClNO₄S | C₉H₁₁NO₅S |

| Molecular Weight | 249.67 g/mol | 245.25 g/mol |

| Melting Point | 209–212 °C | 175-177 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| LogP | 0.95 | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on the specific characteristics of the compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[1][2][3][4][5]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, to a height of about 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is increased at a steady rate (e.g., 10-20 °C/minute) for a preliminary approximate measurement. For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.[4]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[3]

Determination of Solubility

The solubility of a compound can be qualitatively and quantitatively assessed in various solvents.[6][7][8][9][10]

-

Qualitative Assessment:

-

A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.

-

A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visual inspection determines if the compound has dissolved completely, partially, or not at all. This can be repeated with different solvents to establish a solubility profile.[6][7][8]

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (this may take several hours to days).[10]

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12][13][14][15]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[12]

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[16][17][18][19][20]

-

Phase Preparation: n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by stirring them together for an extended period, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases, and then left to stand for the phases to separate completely.

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the physicochemical characterization of a compound like this compound.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pennwest.edu [pennwest.edu]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Structural Analysis and Confirmation of Methyl 2-chloro-5-sulfamoylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and confirmation of methyl 2-chloro-5-sulfamoylbenzoate. Due to the limited availability of direct experimental data for this specific compound in scientific literature and commercial databases, this guide presents a robust, predictive approach based on the analysis of structurally analogous compounds. It includes a detailed, proposed experimental protocol for its synthesis via Fischer esterification of 2-chloro-5-sulfamoylbenzoic acid. Furthermore, this document outlines the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) derived from established chemical principles and data from related molecules. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a foundational framework for the synthesis and characterization of this and similar compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmacologically active molecules. Its structure combines a chlorinated benzoic acid methyl ester with a sulfonamide group, functionalities that are prevalent in a variety of therapeutic agents. An unambiguous structural confirmation is paramount for its use in medicinal chemistry and drug development. This guide details the necessary steps for its synthesis and the expected outcomes of its structural elucidation using modern spectroscopic techniques.

Proposed Synthesis

A reliable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-sulfamoylbenzoic acid. This reaction involves the acid-catalyzed esterification with methanol.

Experimental Protocol: Fischer Esterification

Materials:

-

2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

-

Methanol (MeOH, large excess, to be used as solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask, add 2-chloro-5-sulfamoylbenzoic acid and methanol.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography or recrystallization.

Structural Confirmation: Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 2-chlorobenzoic acid derivatives and aromatic sulfonamides.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | d | 1H | Ar-H (H6) | Expected to be the most downfield aromatic proton due to deshielding from the adjacent ester and sulfonamide groups. |

| ~7.8 | dd | 1H | Ar-H (H4) | Coupled to both H3 and H6. |

| ~7.6 | d | 1H | Ar-H (H3) | Coupled to H4. |

| ~5.0 | br s | 2H | -SO₂NH₂ | Chemical shift can be variable and the peak may be broad. |

| ~3.9 | s | 3H | -COOCH₃ | Typical range for a methyl ester. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Typical for an ester carbonyl.[7] |

| ~140 | C-SO₂NH₂ (C5) | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |

| ~135 | C-Cl (C2) | Aromatic carbon attached to chlorine.[7] |

| ~133 | C-COOCH₃ (C1) | Quaternary aromatic carbon. |

| ~132 | CH (C4) | Aromatic methine carbon. |

| ~130 | CH (C6) | Aromatic methine carbon. |

| ~128 | CH (C3) | Aromatic methine carbon. |

| ~53 | -COOCH₃ | Methyl group of the ester. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3390-3230 | Medium | N-H stretch | Asymmetric and symmetric stretching of the sulfonamide N-H bonds.[2] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic C-H stretching of the benzene ring. |

| 1735-1715 | Strong | C=O stretch | Carbonyl stretching of the aromatic ester.[8][9] |

| 1600-1450 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| 1345-1315 | Strong | Asymmetric SO₂ stretch | Characteristic strong absorption for sulfonamides.[2] |

| 1185-1145 | Strong | Symmetric SO₂ stretch | Characteristic strong absorption for sulfonamides.[2] |

| 1300-1000 | Strong | C-O stretch | Ester C-O bond stretching.[9] |

| 925-900 | Medium | S-N stretch | Sulfonamide S-N bond stretching.[2] |

Mass Spectrometry (MS)

The mass spectrum under electrospray ionization (ESI) is expected to show the protonated molecule and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| [M+H]⁺ | Protonated molecule | The molecular ion peak. |

| [M+H - CH₃OH]⁺ | Loss of methanol | A common fragmentation pathway for methyl esters. |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide | A characteristic fragmentation of aromatic sulfonamides.[10][11] |

Visualization of Workflows

Synthetic Workflow

The synthesis of this compound follows a standard esterification procedure.

Structural Analysis Workflow

The confirmation of the synthesized product's structure involves a series of spectroscopic analyses.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and structural elucidation of this compound. The proposed experimental protocols and predicted spectroscopic data serve as a foundational reference for researchers. While direct experimental data remains to be published, the analysis of analogous structures allows for a high degree of confidence in the predicted outcomes. This information is critical for the quality control and regulatory documentation required in the drug development pipeline.

References

- 1. rsc.org [rsc.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies

This technical guide provides an in-depth overview of the core synthetic routes for sulpiride and its levorotatory enantiomer, levosulpiride. Tailored for researchers, scientists, and professionals in drug development, this document details the key chemical intermediates, presents structured quantitative data, and offers comprehensive experimental protocols. Visualizations of synthetic workflows and the pharmacological mechanism of action are also provided to facilitate a deeper understanding.

Core Intermediates in Sulpiride and Levosulpiride Synthesis

The synthesis of sulpiride and levosulpiride hinges on two primary intermediates: a substituted benzoic acid derivative and a chiral or racemic pyrrolidine derivative.

1.1. 2-Methoxy-5-sulfamoylbenzoic Acid and its Esters

A crucial building block is 2-methoxy-5-sulfamoylbenzoic acid or its methyl/ethyl ester. The synthesis of this intermediate is pivotal and can be approached through various routes. One common industrial method begins with salicylic acid, involving a multi-step process of methylation, chlorosulfonation, amination, and esterification[1][2][3]. A more streamlined approach utilizes methyl 2-methoxy-5-chlorobenzoate as a starting material[1].

1.2. N-Ethyl-2-aminomethylpyrrolidine and its Enantiomers

The second key component is N-ethyl-2-aminomethylpyrrolidine. For the synthesis of racemic sulpiride, the racemic mixture of this amine is used[4][5]. However, for the synthesis of the pharmacologically active levosulpiride, the (S)-enantiomer, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, is required[6]. This chiral intermediate can be obtained through the resolution of the racemic mixture, commonly employing a chiral resolving agent such as D-(-)-tartaric acid[6].

Synthetic Methodologies and Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of the key intermediates and the final active pharmaceutical ingredients.

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Method 1: From Methyl 2-methoxy-5-chlorobenzoate

This method offers a high-yield, streamlined process for producing the benzoic acid intermediate.

-

Reaction: In a reaction flask equipped with a reflux apparatus, add tetrahydrofuran, methyl 2-methoxy-5-chlorobenzoate, cuprous bromide, and sodium aminosulfonate[1].

-

Conditions: Heat the mixture to 65°C and maintain for 12 hours[1].

-

Work-up: After the reaction, add activated carbon and filter the mixture while hot. Concentrate the filtrate under reduced pressure to obtain the product[1].

-

Purification: The resulting white crystalline powder can be further purified by recrystallization if necessary[1].

Method 2: From Salicylic Acid

A more traditional, multi-step synthesis involves the following sequence:

-

Methylation: Convert salicylic acid to methyl salicylate.

-

Etherification: Methylate the phenolic hydroxyl group of methyl salicylate using a methylating agent like dimethyl sulfate[7].

-

Chlorosulfonation: Introduce a chlorosulfonyl group onto the aromatic ring using chlorosulfonic acid[7].

-

Amination: Convert the sulfonyl chloride to a sulfonamide by reaction with ammonia[2][3].

-

Esterification (if starting with the acid): If the carboxylic acid was not initially esterified, this step is performed to yield the final methyl ester[8].

Synthesis of Racemic N-Ethyl-2-aminomethylpyrrolidine

This intermediate can be synthesized via the reduction of 1-ethyl-2-nitromethylene pyrrolidine.

-

Reaction: The reduction can be carried out using catalytic hydrogenation with a Raney Nickel catalyst or via electrolytic reduction[5][9].

-

Electrolytic Reduction Conditions: In an electrolytic apparatus with a copper cathode and a palladium anode, a solution of 1-ethyl-2-nitromethylene pyrrolidine in a methanol and aqueous sodium carbonate solution is subjected to electrolysis while passing carbon dioxide through the catholyte[5].

-

Work-up and Purification: After the reaction, the product is extracted with an organic solvent, dried, and purified by distillation under reduced pressure to yield an oily product[10].

Resolution of Racemic N-Ethyl-2-aminomethylpyrrolidine to (S)-(-)-2-aminomethyl-1-ethylpyrrolidine

The separation of the desired (S)-enantiomer is a critical step for levosulpiride synthesis.

-

Diastereomeric Salt Formation: Treat the racemic N-ethyl-2-aminomethylpyrrolidine with a chiral resolving agent, such as D-(+)-tartaric acid, in a suitable solvent system (e.g., a mixture of alcohol and water)[6].

-

Crystallization and Separation: Cool the solution to induce crystallization of the diastereomeric salt of the (R)-enantiomer. The (S)-enantiomer remains in the mother liquor[6].

-

Isolation of the (S)-enantiomer: Separate the crystalline salt by filtration. Adjust the pH of the mother liquor to 9-10 with a base like sodium hydroxide to precipitate any remaining salt. After filtration, recover the ethanol and rectify the residue to obtain the levorotatory N-ethyl-2-aminomethylpyrrolidine[6].

Synthesis of Sulpiride (Racemic)

-

Condensation Reaction: React methyl 2-methoxy-5-sulfamoylbenzoate with racemic N-ethyl-2-aminomethylpyrrolidine[1]. The reaction can be carried out in a suitable solvent like ethylene glycol or without a solvent at elevated temperatures[2].

-

Reaction Conditions: Heat the mixture, for example, at 90-100°C for several hours under a nitrogen atmosphere[1].

-

Work-up and Purification: After the reaction is complete, cool the mixture and add a solvent like ethanol to induce precipitation. The crude product is then collected by filtration, washed, and dried[1]. Further purification can be achieved by recrystallization[11].

Synthesis of Levosulpiride

Method 1: From Chiral Intermediate

-

Condensation Reaction: React methyl 2-methoxy-5-sulfamoylbenzoate with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine[1].

-

Reaction Conditions: The reaction is typically carried out by heating the reactants, for instance, at 90-100°C for 5 hours under a nitrogen atmosphere[1].

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and ethanol is added to precipitate the product. The solid is then filtered, washed with ethanol, and dried to yield levosulpiride[1].

Method 2: Resolution of Racemic Sulpiride

An alternative approach involves the resolution of racemic sulpiride. One patented method utilizes an ultrasonic-assisted resolution.

-

Resolution Process: Racemic sulpiride is dissolved in a specific solvent mixture, such as methanol and N,N-dimethylformamide, in the presence of ferric oxide fine powder. The mixture is then subjected to ultrasound at a specific frequency, which facilitates the conversion of the dextroisomer to the levo form.

-

Crystallization: The levosulpiride is then crystallized from the solution at low temperature under vacuum and with the application of ultrasound.

-

Isolation: The crystalline levosulpiride is isolated by filtration and dried.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols.

Table 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 65 | 12 | 94.5 | 99.51 |

| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 60 | 12 | 94.5 | 99.51 |

| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 50 | 10 | 96.55 | 99.51 |

| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 45 | 14 | 95.09 | 99.66 |

Table 2: Synthesis of (S)-N-ethyl-2-aminomethylpyrrolidine via Resolution

| Starting Material | Resolving Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Racemic N-ethyl-2-aminomethylpyrrolidine | D-(+)-Tartaric Acid | Methanol/Water | 0-30 | 12 | >35 | >99 |

Table 3: Synthesis of Levosulpiride from Chiral Intermediate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-1-ethyl-2-aminomethylpyrrolidine | None | 90-100 | 5 | 93.8 | 99.2 |

Mechanism of Action and Signaling Pathway

Sulpiride and its enantiomer levosulpiride are selective antagonists of dopamine D2 receptors[2]. Levosulpiride also demonstrates agonistic activity at serotonin 5-HT4 receptors, which contributes to its prokinetic effects in the gastrointestinal tract[12]. The primary antipsychotic and antiemetic effects are mediated through the blockade of D2 receptors in the central nervous system.

Caption: Signaling pathway of sulpiride and levosulpiride.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic processes.

Caption: General synthetic workflow for levosulpiride.

Caption: Logical relationships in levosulpiride synthesis.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 7. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 8. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]

- 9. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 10. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 11. Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

Spectroscopic Data Profile of Methyl 2-chloro-5-sulfamoylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-chloro-5-sulfamoylbenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis of closely related analogous compounds: 2-chloro-5-sulfamoylbenzoic acid and methyl 2-chlorobenzoate. This information serves as a valuable resource for interpretation and prediction of the spectroscopic characteristics of the title compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Methyl 2-chlorobenzoate | CDCl₃ | 7.82 | dd | 7.7, 1.6 | Ar-H |

| 7.42 | m | Ar-H | |||

| 7.30 | m | Ar-H | |||

| 3.93 | s | -OCH₃ | |||

| 2-Chlorobenzoic acid | CDCl₃ | 8.09 | d | 7.44 | Ar-H |

| 7.50 | m | Ar-H | |||

| 7.40 | m | Ar-H | |||

| 7.31 | m | Ar-H |

Table 2: ¹³C NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| Methyl 2-chlorobenzoate | CDCl₃ | 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.5 |

| 2-Chlorobenzoic acid | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Analogous Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Methyl 2-chlorobenzoate | C=O (ester) | ~1730 |

| C-Cl | ~750 | |

| C-O | ~1250 | |

| 2-Chlorobenzoic acid | O-H (carboxylic acid) | 2500-3300 (broad) |

| C=O (carboxylic acid) | ~1700 | |

| C-Cl | ~750 | |

| 2-Sulfamoylbenzoic acid | N-H (sulfonamide) | ~3300, ~3200 |

| S=O (sulfonamide) | ~1350, ~1160 | |

| C=O (carboxylic acid) | ~1700 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | Ionization Mode | [M]+ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Methyl 2-chlorobenzoate | EI | 170/172 | 139/141 ([M-OCH₃]⁺), 111 ([M-COOCH₃]⁺) |

| 2-Chloro-5-sulfamoylbenzoic acid | ESI⁻ | 234 | Predicted fragments: 155 ([M-SO₂NH₂]⁻) |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR).[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2] Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[3] The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

For a solid organic sample, a dilute solution is typically prepared and introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[4] In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation.[4] ESI is a softer ionization technique that often results in the observation of the molecular ion with less fragmentation. The ions are then separated based on their mass-to-charge ratio (m/z).[4]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

This workflow outlines the key stages from sample preparation to data acquisition and interpretation, culminating in the elucidation of the chemical structure.

References

The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The chlorosulfonyl (-SO₂Cl) functional group is a cornerstone of modern organic synthesis, prized for its high electrophilicity and versatile reactivity. As a precursor to a wide array of sulfur-containing compounds, its transformations are fundamental in the construction of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core reactivity of the chlorosulfonyl group, with a particular focus on its reactions with common nucleophiles and its pivotal role in the chemistry of chlorosulfonyl isocyanate (CSI). This document summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes reaction mechanisms and workflows to provide a comprehensive resource for professionals in the field.

Core Reactivity of the Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group is dominated by the highly electrophilic nature of the sulfur atom. This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on the sulfur atom typically proceeds via a nucleophilic substitution pathway, displacing the chloride anion, which is an excellent leaving group.

Reactions with Amines: Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides, a functional group of immense importance in medicinal chemistry. The reaction typically proceeds rapidly in the presence of a base to neutralize the HCl byproduct.

Data Presentation: Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Conditions | Yield (%) | Reference |

| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 94 | [1] |

| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 98 | [1] |

| p-Toluenesulfonyl chloride | Benzylamine | CH₂Cl₂, TEA, PPh₃, 0 °C | 62 (sulfinamide) | [2] |

| p-Toluenesulfonyl chloride | Aniline | Microwave, solvent-free | 95 | [3] |

| Methanesulfonyl chloride | (S)-Alanine methyl ester | Microwave, solvent-free | 96 | [3] |

| 4-Nitrobenzenesulfonyl chloride | Benzylamine | CH₂Cl₂, PPh₃, TEA, 0 °C | 65 (sulfinamide) | [2] |

Experimental Protocol: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

This protocol is adapted from a general microwave-assisted, solvent-free procedure.[3]

-

Reactant Preparation: In a microwave-transparent vessel, add p-toluenesulfonyl chloride (1.0 mmol, 190.6 mg).

-

Amine Addition: To the same vessel, add benzylamine (1.0 mmol, 107.2 mg, 0.11 mL).

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dissolve the crude product in ethyl acetate (20 mL).

-

Purification: Wash the organic layer with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Reactions with Alcohols: Synthesis of Sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form sulfonate esters. This transformation is crucial in organic synthesis as it converts a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating subsequent substitution and elimination reactions.

Data Presentation: Sulfonate Ester Synthesis

| Sulfonyl Chloride | Alcohol | Conditions | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | 1-Octanol | Et₃N, Me₃N·HCl (cat.), CH₂Cl₂, 0°C-RT, 1-5h | ~95-100 | [4] |

| Methanesulfonyl chloride | 1-Octanol | Et₃N, Me₃N·HCl (cat.), CH₂Cl₂, 0°C-RT, 1-5h | ~95-100 | [4] |

| p-Toluenesulfonyl chloride | Cyclohexanol | Pyridine, 0 °C to RT | High | [5] |

| Methanesulfonyl chloride | Primary Alcohol | TEA, DCM, 0 °C to RT, 18h | quant. | [6] |

| p-Toluenesulfonyl chloride | Secondary Alcohol | DIEA, DCM, RT, 2 days | 62 | [6] |

Experimental Protocol: Synthesis of Octyl p-Toluenesulfonate

This protocol is based on a procedure utilizing a catalytic amount of a tertiary amine salt.[4]

-

Setup: To a stirred solution of 1-octanol (1.0 mmol, 130.2 mg, 0.16 mL) in dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

-

Catalyst Addition: Add a catalytic amount of trimethylamine hydrochloride (0.1 mmol, 9.6 mg).

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.2 mmol, 228.7 mg) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours, monitoring by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction with the addition of 1M HCl (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Chlorosulfonyl Isocyanate (CSI) in [2+2] Cycloaddition

Chlorosulfonyl isocyanate (ClSO₂NCO or CSI) is an exceptionally reactive and versatile reagent.[7] Its high electrophilicity stems from the combined electron-withdrawing power of the chlorosulfonyl and isocyanate groups. A key reaction of CSI is its [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. These products are valuable intermediates, as the N-sulfonyl group can be readily cleaved to yield the parent β-lactam, the core structure of penicillin and cephalosporin antibiotics.[8]

The mechanism of the cycloaddition can be either a concerted process or a stepwise pathway involving a dipolar intermediate, depending on the electronic properties of the alkene.[8][9]

Data Presentation: [2+2] Cycloaddition of CSI with Alkenes

| Alkene | Conditions | Product Yield (%) | Reference |

| trans-3-Hexene | Neat, RT, 25h | 94 | [8] |

| p-Methylstyrene | Neat, 50 °C, 20 days (with p-TsNCO) | 59 | [10] |

| 2-Methyl-2-butene | Neat, 50 °C, 216h (with p-TsNCO) | 58 | [10] |

| 4-tert-butyl-1-fluorocyclohexene | Neat, 65-70 °C, 1h | 65 | [11] |

| 1-Fluorocyclohexene | Neat, heat | 50 | [11] |

Experimental Protocol: [2+2] Cycloaddition of CSI with an Alkene

This is a representative procedure adapted from the reaction with 4-tert-butyl-1-fluorocyclohexene.[11]

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, place the alkene (e.g., 4-tert-butyl-1-fluorocyclohexene, 1.00 mmol, 156 mg).

-

Reagent Addition: Add chlorosulfonyl isocyanate (1.10 mmol, 155 mg, 96 µL) to the stirred alkene.

-

Reaction: Heat the stirred mixture to 65-70 °C for one hour.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Add dichloromethane (2-3 mL), followed by the dropwise addition of ice-water to hydrolyze any unreacted CSI.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with a 2% aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude N-chlorosulfonyl-β-lactam can be purified by column chromatography.

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents. The synthetic accessibility of sulfonamides via the reaction of sulfonyl chlorides with amines makes this a critical transformation in pharmaceutical development.

Furthermore, the ability to synthesize β-lactam rings using chlorosulfonyl isocyanate is directly applicable to the production of β-lactam antibiotics, one of the most important classes of antibacterial agents in history. The chlorosulfonyl group serves as a powerful tool for constructing these strained ring systems, which are otherwise challenging to synthesize. The development of new synthetic routes, such as the one-pot conversion of carboxylic acids to sulfonamides, further enhances the utility of sulfonyl chlorides in creating diverse libraries of potential drug candidates.[11]

Conclusion

The chlorosulfonyl group is a powerful and versatile functional group in the arsenal of synthetic chemists. Its high reactivity towards a range of nucleophiles provides reliable and high-yielding routes to sulfonamides and sulfonate esters—functional groups that are not only prevalent in bioactive molecules but also serve as key intermediates for further chemical transformations. The unique reactivity of chlorosulfonyl isocyanate in cycloaddition reactions further underscores the importance of this group, providing a direct pathway to the core structures of vital antibiotics. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and professionals aiming to leverage the full synthetic potential of the chlorosulfonyl group in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]

- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 8. researchtrends.net [researchtrends.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. westmont.edu [westmont.edu]

- 11. pubs.acs.org [pubs.acs.org]

literature review on the synthesis of furosemide precursors

An In-depth Technical Guide to the Synthesis of Furosemide Precursors

Introduction

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1] Its synthesis involves the preparation of key precursors, primarily substituted sulfamoylbenzoic acids, which are then condensed with furfurylamine. This technical guide provides a comprehensive literature review of the primary synthetic pathways for furosemide precursors, focusing on detailed experimental protocols, quantitative data, and process workflows. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemistry involved in producing this vital active pharmaceutical ingredient (API).

Key Precursors in Furosemide Synthesis

The industrial synthesis of furosemide predominantly relies on two key precursors:

-

2,4-Dichloro-5-sulfamoylbenzoic Acid: This is the most common and critical intermediate. Its synthesis from 2,4-dichlorobenzoic acid is a multi-step process involving chlorosulfonation and subsequent amination.

-

Furfurylamine: This amine is the source of the characteristic furan ring in the final furosemide molecule.[2] It is typically produced via the hydrogenation and ammonification of furfural.[3]

An alternative and higher-yield synthetic route utilizes 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid as a key intermediate.[4]

Primary Synthetic Pathway: The Dichlorobenzoic Acid Route

The most established method for synthesizing furosemide begins with 2,4-dichlorobenzoic acid. This pathway involves three main stages: chlorosulfonation, ammonolysis, and the final condensation with furfurylamine.

Caption: Synthetic workflow starting from 2,4-Dichlorobenzoic Acid.

Stage 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This step introduces the sulfonyl chloride group onto the benzene ring, creating the intermediate 2,4-dichloro-5-carboxybenzenesulfonyl chloride.

Experimental Protocol:

-

Charge the reaction vessel with a solvent, such as N-methylpyrrolidone (NMP), and add 2,4-dichlorobenzoic acid and a catalyst like sodium sulfate.[5]

-

Heat the mixture to approximately 145°C to ensure complete dissolution of the solids.[5]

-

Begin the dropwise addition of chlorosulfonic acid. The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid can range from 1:4 to 1:10.[6]

-

Maintain the reaction temperature between 130-150°C for a period of 1 to 6 hours after the addition is complete.[6]

-

Upon completion, cool the reaction mixture to room temperature. The intermediate product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, can be isolated by centrifugation, which also allows for solvent recovery.[5] Alternatively, the reaction mixture can be poured into ice water to precipitate the product.[6]

| Parameter | Value | Source(s) |

| Starting Material | 2,4-Dichlorobenzoic Acid | [5][7] |

| Reagent | Chlorosulfonic Acid | [5][6] |

| Solvent | N-Methylpyrrolidone (NMP) | [5] |

| Catalyst | Sodium Sulfate | [5] |

| Temperature | 130-150°C | [5][6] |

| Reaction Time | 1-6 hours | [6] |

| Molar Ratio (Acid:Reagent) | 1:4 - 1:10 | [6] |

| Intermediate | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | [5] |

Stage 2: Ammonolysis and Purification

The sulfonyl chloride intermediate is converted to the corresponding sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid, through reaction with ammonia.

Experimental Protocol:

-

Ammonolysis: Cool a vessel containing ammonia water to 0°C using an ice-salt bath.[5][8]

-

Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride from the previous step, ensuring the reaction temperature is maintained at or below 5-10°C.[6][8]

-

Allow the reaction to proceed for approximately 1-2 hours.[6][8]

-

Acidification: After the ammonolysis is complete, acidify the mixture by adding 30% hydrochloric acid, keeping the temperature below 10°C. Adjust the pH to 1-2 to precipitate the crude product.[6][8]

-

Purification: Filter the crude solid and wash it with water until the filtrate pH is between 4 and 5.[8] The crude 2,4-dichloro-5-sulfamoylbenzoic acid can then be further purified by recrystallization from ethanol to obtain a high-quality product.[5][9]

| Parameter | Value | Source(s) |

| Reagent | Ammonia Water | [5][6] |

| Ammonolysis Temperature | ≤ 10°C | [6][8] |

| Ammonolysis Time | 1-2 hours | [6][8] |

| Acidification Agent | 30% Hydrochloric Acid | [6][8] |

| Final pH | 1-2 | [6][8] |

| Purification | Water wash, Ethanol recrystallization | [5][8] |

Stage 3: Condensation with Furfurylamine

The final step is the condensation of the purified sulfamoylbenzoic acid precursor with furfurylamine to form furosemide.[10] This reaction can suffer from low yields (35-50%) due to the formation of by-products, making purification of the final API challenging.[4]

Alternative Pathway: The Fluorotoluene Route

To overcome the low yield of the final condensation step in the traditional route, an alternative synthesis was developed. This pathway starts with 4-chloro-2-fluoro-toluene and proceeds through a different intermediate, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid, which reacts with furfurylamine in nearly quantitative yields.[4]

Caption: High-yield alternative synthesis pathway for Furosemide.

Experimental Workflow:

-

Photochlorination: 4-chloro-2-fluoro-toluene is subjected to photochlorination to yield 4-chloro-2-fluoro-benzotrichloride.[4]

-

Chlorosulfonylation & Ammonolysis: The resulting benzotrichloride derivative is treated with sulfuric chlorohydrin in the presence of sulfuric acid. The subsequent product is then ammonolyzed with ammonium hydroxide to give the key precursor, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid.[4]

-

Condensation: This fluorinated precursor is condensed with furfurylamine. This specific reaction is highly efficient, leading to practically quantitative yields of furosemide and simplifying the purification process.[4]

| Step | Starting Material | Key Reagents | Product | Yield Advantage | Source |

| 1 | 4-chloro-2-fluoro-toluene | Chlorine (light-catalyzed) | 4-chloro-2-fluoro-benzotrichloride | - | [4] |

| 2 | 4-chloro-2-fluoro-benzotrichloride | Sulfuric chlorohydrin, H₂SO₄, NH₄OH | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid | - | [4] |

| 3 | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid | Furfurylamine | Furosemide | Practically quantitative | [4] |

Conclusion

The synthesis of furosemide precursors is a well-documented field, with the route starting from 2,4-dichlorobenzoic acid being the most conventional. While this pathway is widely used, it is hampered by a low-yield final condensation step. The alternative synthesis starting from 4-chloro-2-fluoro-toluene offers a significant process advantage by achieving a near-quantitative yield in the final condensation, thereby reducing by-product formation and simplifying purification. This technical guide provides drug development professionals with the core data and methodologies to evaluate and optimize the synthesis of these critical pharmaceutical intermediates.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 5. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Uses|Furfurylamine-HoseaChem [hoseachem.com]

Potential Biological Targets for Sulfamoyl Benzoate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of sulfamoyl benzoate compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. This document outlines the key molecular targets, summarizes quantitative interaction data, provides detailed experimental protocols for assessing these interactions, and visualizes the relevant biological pathways and experimental workflows.

Carbonic Anhydrases (CAs)

Sulfamoyl benzoate derivatives are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[2][3]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The inhibitory potency of various sulfamoyl benzoate compounds against different human (h) CA isoforms is summarized in the table below. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).

| Compound Class | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |

| 4-sulfamoyl-benzenecarboxamides | hCA I | 5.3–334 | Acetazolamide | 250 |

| hCA II | low nanomolar | Acetazolamide | 12 | |

| hCA VII | low nanomolar | Acetazolamide | 2.5 | |

| hCA IX | subnanomolar | Acetazolamide | 25 | |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | hCA I | Higher affinity than for hCA II | Dorzolamide | - |

| hCA II | low nanomolar | Brinzolamide | - | |

| hCA IV | low nanomolar | - | - | |

| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | hCA IX | Kd = 0.12 | - | - |

Data compiled from multiple sources.[2][3][4]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.[5]

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms

-

Sulfamoyl benzoate inhibitor compounds

-

Substrate: CO₂-saturated water

-

Buffer: 20 mM Tris-HCl, pH 7.4

-

pH indicator: p-Nitrophenol

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of the purified CA isoforms in the assay buffer.

-

Dissolve the sulfamoyl benzoate compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of the inhibitor.

-

-

Assay Performance:

-

Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

-

In one syringe of the stopped-flow apparatus, load the CA enzyme solution pre-incubated with the inhibitor (or vehicle control) for a defined period.

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid, catalyzed by CA, will cause a change in pH.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength (e.g., 400 nm for p-nitrophenol).

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate is known.

-

Signaling Pathway and Experimental Workflow

Carbonic anhydrase IX is highly overexpressed in various solid tumors in response to hypoxia.[1][6] It plays a crucial role in maintaining the pH homeostasis of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[1]

Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.

Caption: Workflow for identifying potent and selective CA inhibitors.

Lysophosphatidic Acid Receptor 2 (LPA₂)

Certain sulfamoyl benzoic acid analogues have been identified as potent and specific agonists of the LPA₂ receptor, a G protein-coupled receptor (GPCR) that mediates various cellular processes, including cell survival and proliferation.[7][8]

Quantitative Data: LPA₂ Receptor Agonist Activity

| Compound | EC₅₀ (nM) | Target |

| Sulfamoyl benzoic acid analogue (11d) | 0.00506 | Human LPA₂ |

| GRI977143 (template scaffold) | ~2000 | Human LPA₂ |

Data from Patil et al. (2014).[7]

Experimental Protocol: LPA₂ Receptor Calcium Mobilization Assay

This protocol describes a common method for assessing the agonist activity of compounds at the LPA₂ receptor by measuring intracellular calcium mobilization.[9]

Materials:

-

Cells stably expressing the human LPA₂ receptor (e.g., HEK293 cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Sulfamoyl benzoate agonist compounds

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Preparation:

-

Culture the LPA₂-expressing cells in appropriate media.

-

Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with the calcium indicator dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Record the baseline fluorescence.

-

Inject the sulfamoyl benzoate compound (or a known LPA₂ agonist as a positive control) at various concentrations.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence intensity after compound addition is used to determine the response.

-

Plot the response against the logarithm of the compound concentration.

-

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway

The LPA₂ receptor couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades that regulate cell survival, proliferation, and migration.[6][10]

Caption: LPA₂ receptor downstream signaling pathways.

Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl benzamide derivatives have been investigated as selective inhibitors of human NTPDases, a family of ectoenzymes that hydrolyze extracellular ATP and ADP.[11] These enzymes are involved in the regulation of purinergic signaling, which plays a role in thrombosis, inflammation, and cancer.[11][12]

Quantitative Data: h-NTPDase Inhibition

| Compound | Target Isoform | IC₅₀ (µM) |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| h-NTPDase3 | 0.72 ± 0.11 | |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |

Data from Khan et al. (2023).[11]

Experimental Protocol: h-NTPDase Activity Assay (Malachite Green Assay)

This protocol describes a colorimetric method for measuring h-NTPDase activity by quantifying the release of inorganic phosphate.

Materials:

-

Recombinant human NTPDase isoforms

-

Sulfamoyl benzamide inhibitor compounds

-

Substrate: ATP or ADP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

-

Malachite green reagent

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of the purified NTPDase isoforms in the assay buffer.

-

Dissolve the sulfamoyl benzamide compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of the inhibitor.

-

-

Assay Performance:

-

In a 96-well plate, add the NTPDase enzyme, the inhibitor at various concentrations (or vehicle control), and the assay buffer.

-

Pre-incubate the mixture for a defined period at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATP or ADP).

-

Incubate for a specific time to allow for enzymatic activity.

-

Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

-

-

Data Analysis:

-

Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm).

-

Create a standard curve using the phosphate standard solution.

-

Calculate the amount of phosphate released in each well.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway

h-NTPDases on the cell surface modulate purinergic signaling by hydrolyzing extracellular ATP and ADP, thereby regulating the activation of P2 receptors.[12][13]

Caption: Modulation of purinergic signaling by h-NTPDases.

Glucokinase (GK)

Novel sulfamoyl benzamide derivatives have been identified as allosteric activators of glucokinase, a key enzyme in glucose metabolism that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[14] GK activators are being explored as potential therapeutic agents for type 2 diabetes.[15]

Quantitative Data: Glucokinase Activation

| Compound | Activation Fold |

| Compound 1 | 2.03 - 2.09 |

| Compound 6 | 2.03 - 2.09 |

| Compound 8 | 2.03 - 2.09 |

Data from Al-Salahi et al. (2024).[14]

Experimental Protocol: Glucokinase Activation Assay (Fluorometric)

This protocol describes a fluorometric method for measuring glucokinase activity and assessing the effect of activators.[16][17]

Materials:

-

Recombinant human glucokinase

-

Sulfamoyl benzamide activator compounds

-

Substrate: Glucose

-

ATP

-

Coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase)

-

NADP⁺

-

Resorufin-based probe

-

Assay buffer (e.g., 25 mM HEPES, pH 7.1)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of glucokinase, activator compounds, glucose, ATP, NADP⁺, and the coupled enzyme system in the assay buffer.

-

-

Assay Performance:

-

In a 96-well plate, add the glucokinase enzyme, the activator compound at various concentrations (or vehicle control), glucose, NADP⁺, and the coupled enzyme system.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding ATP.

-

The glucokinase-catalyzed phosphorylation of glucose to glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase.

-

The generated NADPH reduces the probe to produce a fluorescent product.

-

Monitor the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the reaction rate from the linear portion of the fluorescence curve.

-

Calculate the fold activation by dividing the rate in the presence of the activator by the rate in the absence of the activator.

-

Determine the AC₅₀ (concentration for 50% of maximal activation) by plotting the fold activation against the logarithm of the activator concentration.

-

Signaling Pathway

In pancreatic β-cells, glucokinase acts as a glucose sensor, linking changes in blood glucose levels to insulin secretion.[9][14]

Caption: Glucokinase-mediated glucose sensing and insulin secretion.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPAR2 - Wikipedia [en.wikipedia.org]

- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 13. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 14. Glucokinase - Wikipedia [en.wikipedia.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. assaygenie.com [assaygenie.com]

- 17. abcam.com [abcam.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the potent loop diuretic, furosemide, commencing from 2,4-dichlorobenzoic acid. The synthesis is a two-step process involving an initial chlorosulfonation and subsequent amidation of the starting material to yield an intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. This intermediate is then reacted with furfurylamine via nucleophilic aromatic substitution to produce furosemide. This document outlines the detailed experimental procedures, reaction conditions, and purification methods. All quantitative data are summarized for clarity, and the workflow is visualized using diagrams to facilitate comprehension and reproducibility in a research and development setting.

Introduction

Furosemide is a loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] It functions by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.[2] The synthesis of furosemide from 2,4-dichlorobenzoic acid is a well-established route in medicinal chemistry.[2][3][4][5][6] This protocol details the necessary steps and conditions for this synthesis, providing a reliable method for laboratory-scale preparation.

Overall Reaction Scheme

The synthesis of furosemide from 2,4-dichlorobenzoic acid proceeds through the formation of a key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.

Step 1: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, followed by treatment with ammonia to yield 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3]

Step 2: The intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, undergoes a nucleophilic aromatic substitution reaction with furfurylamine to form furosemide.[2][7]

Experimental Protocols

3.1. Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This step involves two sequential reactions: chlorosulfonation and amidation.

-

Materials: 2,4-dichlorobenzoic acid, chlorosulfonic acid, concentrated ammonia solution, ice, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and placed in an ice bath, cautiously add 2,4-dichlorobenzoic acid in small portions to an excess of chlorosulfonic acid.[3][8]

-

After the addition is complete, heat the mixture, for instance, at 80°C for one hour, to facilitate the chlorosulfonation reaction.[8]

-

Cool the reaction mixture and carefully pour it onto crushed ice. The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, will precipitate.

-

Filter the precipitate and wash it with cold water.

-

Without extensive drying, add the crude 2,4-dichloro-5-carboxybenzenesulfonyl chloride to a cooled, concentrated ammonia solution.[9] Maintain the temperature below 5°C during this amidation step.

-

Stir the mixture for a couple of hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid.[9]

-

Filter the white precipitate, wash with water until the washings are neutral, and dry the product.

-

3.2. Step 2: Synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid)

-

Materials: 2,4-dichloro-5-sulfamoylbenzoic acid (from Step 1), furfurylamine, sodium bicarbonate (optional, as a base), ethanol.

-

Procedure:

-

In a reaction vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid and an excess of furfurylamine.[1][7] Some procedures may use a solvent like dimethyl sulfoxide (DMSO) or conduct the reaction neat.[7]

-

Heat the mixture to a temperature between 120-140°C for several hours (e.g., 4 hours).[7] The reaction involves the nucleophilic substitution of the chlorine atom at the 2-position by the amino group of furfurylamine.

-

After the reaction is complete, cool the mixture.

-

The crude furosemide can be purified by recrystallization. Dissolve the product in a suitable solvent, such as aqueous ethanol, upon heating.[7]

-

Allow the solution to cool, which will cause the purified furosemide to crystallize.

-

Filter the crystals, wash with a small amount of cold solvent, and dry to obtain the final product.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of furosemide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2,4-dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | 286.09 | - | - |

| Furosemide | C₁₂H₁₁ClN₂O₅S | 330.74 | ~55%[7] | 206-213[7] |

Visualization

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of furosemide.

Caption: Reaction pathway for the synthesis of furosemide.

Caption: Experimental workflow for furosemide synthesis.

References

- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. youtube.com [youtube.com]

- 4. Solved The synthesis of furosemide begins with treatment | Chegg.com [chegg.com]

- 5. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]

- 6. Solved The synthesis of furosemide begins with treatment of | Chegg.com [chegg.com]

- 7. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]

- 8. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 9. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on methyl 2,4-dihalo-5-sulfamoyl-benzoates. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including selective inhibitors of carbonic anhydrase IX (CAIX), an important target in cancer therapy.[1][2][3]

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5] The halogen atoms in methyl 2,4-dihalo-5-sulfamoyl-benzoates are activated towards nucleophilic attack by the presence of the electron-withdrawing sulfamoyl and methoxycarbonyl groups. The substitution reaction typically occurs preferentially at the 4-position (para to the sulfamoyl group).[1]

General Protocol for Nucleophilic Aromatic Substitution with Thiols

This protocol describes a general method for the substitution of the halogen at the 4-position of methyl 2,4-dihalo-5-sulfamoyl-benzoates with various thiol nucleophiles.

Materials and Reagents

-

Methyl 2,4-dichloro-5-sulfamoyl-benzoate or Methyl 2,4-dibromo-5-sulfamoyl-benzoate

-

Thiol nucleophile (e.g., thiophenol, substituted thiophenols, aliphatic thiols)

-

Base: Triethylamine (TEA) or Potassium Carbonate (K2CO3)

-

Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Experimental Procedure

Method A: Using Triethylamine in DMSO

-

To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).

-

Add triethylamine (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method B: Using Potassium Carbonate in DMSO

-

To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 24-72 hours, monitoring by TLC or LC-MS.

-

Follow the work-up and purification procedure as described in Method A.

Method C: Using Triethylamine in Methanol (for aromatic thiols)

-

To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate (1.0 eq) in methanol, add the aromatic thiol (1.1 eq).

-

Add triethylamine (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring by TLC or LC-MS.

-

Follow the work-up and purification procedure as described in Method A. Note that this method was found to be less effective for aliphatic thiols.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various methyl 2-halo-4-(organothio)-5-sulfamoyl-benzoates.

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Thiophenol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-(phenylthio)-5-sulfamoyl-benzoate | 85 |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | 4-Methylthiophenol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-((4-methylphenyl)thio)-5-sulfamoyl-benzoate | 90 |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Thiophenol | K2CO3 | DMSO | 60 | 48 | Methyl 2-bromo-4-(phenylthio)-5-sulfamoyl-benzoate | 82 |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Naphthalene-1-thiol | TEA | MeOH | Reflux | 24 | Methyl 2-chloro-4-(naphthalen-1-ylthio)-5-sulfamoyl-benzoate | 78 |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Ethanethiol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-(ethylthio)-5-sulfamoyl-benzoate | 65 |

Note: Yields are approximate and based on literature reports for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow and the mechanism of the nucleophilic aromatic substitution.

Caption: General experimental workflow for the SNAr reaction.

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the base is active and the solvent is anhydrous. |

| Deactivated nucleophile. | Use a fresh, high-purity nucleophile. | |

| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature. |

| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |